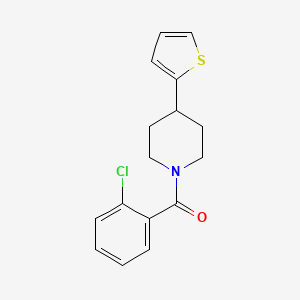

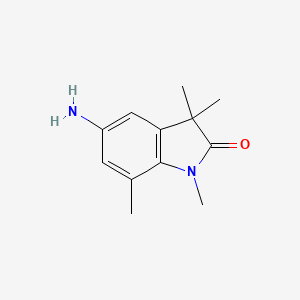

![molecular formula C10H18N2O3 B2403558 tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate CAS No. 1505517-05-4](/img/structure/B2403558.png)

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

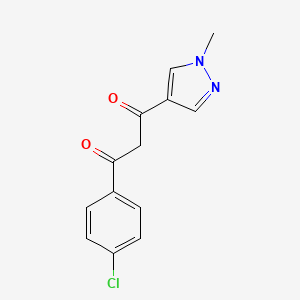

“tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 173340-25-5 . It has a molecular weight of 200.28 . The compound is stored at 4 degrees Celsius and is in the form of an oil . The IUPAC name for this compound is tert-butyl (3R)-3-pyrrolidinylmethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

The compound is an oil and is stored at 4 degrees Celsius . Its molecular weight is 200.28 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications

Crystal Structure Analysis

- The compound tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate and its derivatives have been studied for their crystal structures, providing insights into the configurations and interactions at a molecular level. For instance, a study by Weber et al. (1995) on a related compound highlighted its crystal structure, noting an intramolecular hydrogen bond, which is crucial for understanding its chemical behavior and potential applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

Chemical Synthesis and Reactions

- Research has focused on the synthesis and reactions involving tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate. For instance, a study outlined the preparation and reaction of a related 2-amido substituted furan, illustrating the compound's role in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).

Photocatalytic Applications

- The compound has been utilized in photocatalytic applications, as highlighted in a study by Wang et al. (2022), where it was used as a precursor in photoredox-catalyzed amination reactions. This demonstrates its role in developing novel catalytic processes (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Hydrogen Bond Studies

- Studies have also been conducted on the hydrogen bonding properties of tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate derivatives. For example, research by Das et al. (2016) on two carbamate derivatives provided insights into their hydrogen bond interactions, which is vital for understanding their chemical properties and potential applications in material science (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Intermediates in Drug Synthesis

- Additionally, these compounds are important intermediates in the synthesis of various biologically active compounds, as demonstrated by the work of Zhao et al. (2017), who developed a method for synthesizing a key intermediate used in cancer treatments (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name |

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUBYWOANCHCFS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC(=O)NC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)